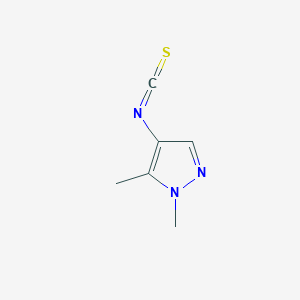4-isothiocyanato-1,5-dimethyl-1H-pyrazole
CAS No.: 1001500-56-6
Cat. No.: VC7179636
Molecular Formula: C6H7N3S
Molecular Weight: 153.2
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1001500-56-6 |
|---|---|
| Molecular Formula | C6H7N3S |
| Molecular Weight | 153.2 |
| IUPAC Name | 4-isothiocyanato-1,5-dimethylpyrazole |
| Standard InChI | InChI=1S/C6H7N3S/c1-5-6(7-4-10)3-8-9(5)2/h3H,1-2H3 |
| Standard InChI Key | HZQTZVZRYBOOJW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C)N=C=S |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrazole core () substituted with methyl groups at positions 1 and 5 and an isothiocyanate group (-N=C=S) at position 4. The isothiocyanate moiety introduces electrophilic reactivity, enabling participation in nucleophilic addition and cycloaddition reactions .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 153.2 g/mol | |
| Boiling Point | 276.5 ± 28.0 °C (Predicted) | |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Not experimentally determined |
The predicted boiling point and density align with trends observed in small heterocyclic compounds, where methyl substituents enhance volatility compared to bulkier analogs . The absence of experimental solubility data underscores the need for further characterization.
Synthetic Methodologies
General Pyrazole Synthesis
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . For 4-isothiocyanato-1,5-dimethyl-1H-pyrazole, a plausible route involves:
-
Core Formation: Condensation of 1,5-dimethylhydrazine with a diketone precursor to yield 1,5-dimethylpyrazole.
-
Functionalization: Introduction of the isothiocyanate group via reaction with thiophosgene or thiocyanate salts under controlled conditions.
Challenges and Optimization
The steric hindrance posed by methyl groups at positions 1 and 5 may necessitate elevated temperatures or catalytic agents to achieve efficient isothiocyanate substitution. Analogous syntheses of related compounds, such as 1-(4-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole, employ stepwise alkylation and thiocyanation.
Industrial and Research Applications
Chemical Intermediates
The compound serves as a precursor in synthesizing fused heterocycles. For instance, reactions with ureas or active methylene compounds yield imidazolidinediones or pyrrolo[3,2-c]pyrazoles, respectively . Such derivatives are valuable in materials science and drug discovery.
Agrochemical Development
Pyrazole-based thiocyanates are explored as pesticides and herbicides due to their neurotoxic effects on invertebrates. Structural analogs inhibit acetylcholinesterase in insects, suggesting potential agrochemical applications .
| Supplier | Purity | Packaging |
|---|---|---|
| Fluorochem Ltd. | >95% | 1–5 g |
| Parchem | Technical | 10–100 mg |
Pricing varies by quantity, with research-grade quantities (1 g) averaging $200–$300 .
Future Research Directions
Pharmacokinetic Studies
In vivo studies are needed to assess bioavailability and metabolic pathways. Computational modeling could predict interactions with cytochrome P450 enzymes or drug transporters.
Material Science Innovations
The compound’s rigidity and electronic properties make it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Functionalization via Suzuki-Miyaura coupling could tune these properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume